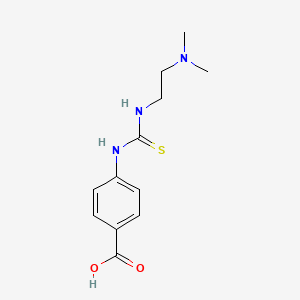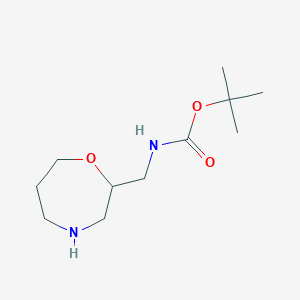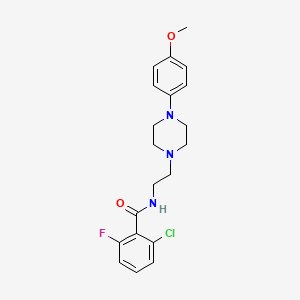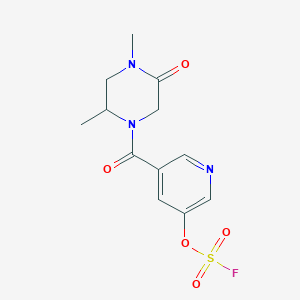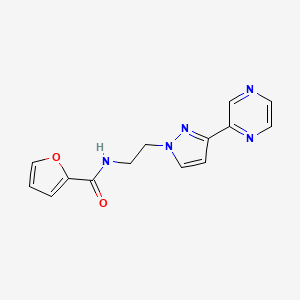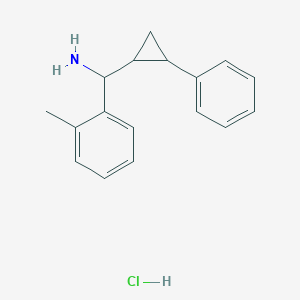
(2-Methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “(2-Methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride” belong to a class of organic compounds known as aromatic amines. They are characterized by the presence of an amine group (-NH2) attached to an aromatic ring .
Molecular Structure Analysis
The molecular structure of such compounds typically includes an aromatic ring, a cyclopropyl group, and an amine group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Aromatic amines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and complexation with metals . The exact reactions that “this compound” can undergo would depend on its specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Derivatives
Research has focused on the synthesis of novel derivatives and compounds from (2-Methylphenyl)-(2-phenylcyclopropyl)methanamine; hydrochloride, exploring their potential in various applications. A notable study demonstrates the synthesis of ketamine derivatives through Mannich reactions, leading to compounds with potential therapeutic applications (Masaud et al., 2022). Another investigation delves into the synthesis of branched tryptamines, showcasing a method for generating enantiomerically pure tryptamine derivatives, hinting at their utility in drug design (Salikov et al., 2017).
Photocytotoxicity and Imaging Applications
Iron(III) complexes, including derivatives of (2-Methylphenyl)-(2-phenylcyclopropyl)methanamine; hydrochloride, have been examined for their photocytotoxic properties. These compounds have shown significant potential in red light photocytotoxicity, presenting new avenues in cellular imaging and cancer treatment (Basu et al., 2014).
Bioactive Compounds and Biological Activity
Research into the bioactivity of (2-Methylphenyl)-(2-phenylcyclopropyl)methanamine; hydrochloride derivatives has revealed their potential across various biological applications. For instance, the synthesis and antioxidant activity of 2-methyl benzimidazole highlight the potential of such derivatives in medicinal applications due to their pharmacophoric properties (Saini et al., 2016).
Environmental Impact and Safety
The formation of disinfection by-products during chlorination treatments, involving compounds related to (2-Methylphenyl)-(2-phenylcyclopropyl)methanamine; hydrochloride, points to the importance of understanding the environmental and health impacts of these substances. Studies have identified novel by-products with potential ecological and health risks, urging further research in this area (Sun et al., 2019).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Aromatic amines can have various biological activities, but without specific information on “(2-Methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride”, it’s difficult to predict its mechanism of action .
Future Directions
The study of aromatic amines is an active area of research due to their potential applications in fields like medicine and materials science . Future research on “(2-Methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride” could explore its potential uses and improve our understanding of its properties .
properties
IUPAC Name |
(2-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-12-7-5-6-10-14(12)17(18)16-11-15(16)13-8-3-2-4-9-13;/h2-10,15-17H,11,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZOYLZEFFBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


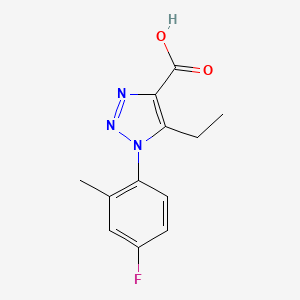
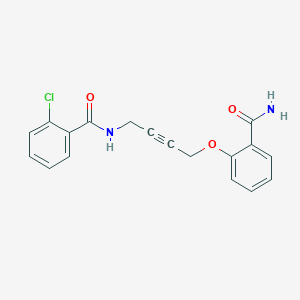
![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate](/img/structure/B2533399.png)
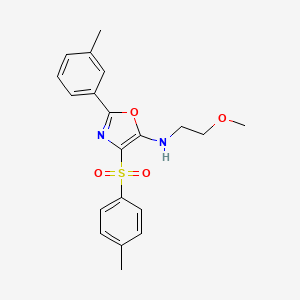
![2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2533402.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)
![Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2533404.png)
